molecular formula C13H23NO2 B4027594 N-cyclooctyloxolane-2-carboxamide

N-cyclooctyloxolane-2-carboxamide

Cat. No.: B4027594
M. Wt: 225.33 g/mol
InChI Key: AVRNMKGMAHHPCF-UHFFFAOYSA-N
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Description

N-cyclooctyloxolane-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a cyclooctyl group attached to an oxolane ring, which is further connected to a carboxamide group. Carboxamides are known for their significant role in various chemical and biological processes due to their ability to form hydrogen bonds and interact with different molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyloxolane-2-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of cyclooctylamine with oxolane-2-carboxylic acid under catalytic conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The oxolane ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted oxolane derivatives .

Scientific Research Applications

N-cyclooctyloxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-cyclooctyloxolane-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-cyclooctyloxolane-2-carboxamide can be compared with other carboxamide derivatives, such as:

    N-cyclooctyl-2-pyrrolidone: Similar in structure but with a pyrrolidone ring instead of an oxolane ring.

    N-cyclooctyl-2-piperidone: Contains a piperidone ring, which may result in different chemical and biological properties.

    N-cyclooctyl-2-thiazolidinone:

Properties

IUPAC Name

N-cyclooctyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-13(12-9-6-10-16-12)14-11-7-4-2-1-3-5-8-11/h11-12H,1-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRNMKGMAHHPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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